molecular formula C5H9NO B11924619 (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

Cat. No.: B11924619
M. Wt: 99.13 g/mol
InChI Key: UVMHKNOMRGEMLC-IMJSIDKUSA-N
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Description

(1S,5S)-3-oxabicyclo[310]hexan-6-amine is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring with an amine group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring, followed by nucleophilic substitution to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of transition metal catalysts to facilitate the cyclization and amination reactions. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or aminated bicyclic structures.

Scientific Research Applications

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride

Uniqueness

(1S,5S)-3-oxabicyclo[310]hexan-6-amine is unique due to its oxirane ring, which imparts distinct chemical reactivity and biological activity compared to other similar bicyclic amines

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4-/m0/s1

InChI Key

UVMHKNOMRGEMLC-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2N)CO1

Canonical SMILES

C1C2C(C2N)CO1

Origin of Product

United States

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